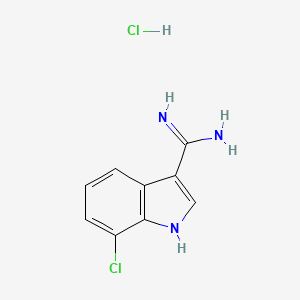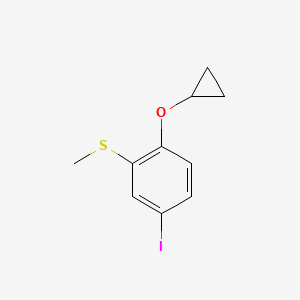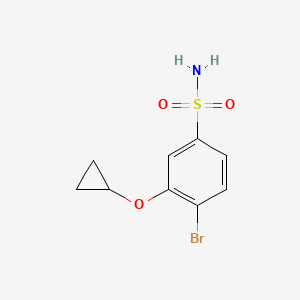
3-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropoxy group, a nitro group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine typically involves multiple steps, starting from commercially available pyridine derivatives. One common route involves the nitration of a pyridine derivative followed by substitution reactions to introduce the cyclopropoxy and N-methyl groups. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process would be optimized for yield and purity, with considerations for safety and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-Cyclopropoxy-N-methyl-6-aminopyridin-2-amine, while substitution reactions can introduce a variety of functional groups in place of the cyclopropoxy group.
Scientific Research Applications
3-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the cyclopropoxy and N-methyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-methyl-3-nitropyridin-2-amine: Similar in structure but with a bromine atom instead of a cyclopropoxy group.
6-Methoxy-3-nitropyridin-2-amine: Features a methoxy group instead of a cyclopropoxy group.
6-Cyclopropyl-3-nitro-pyridin-2-amine: Similar but with a cyclopropyl group instead of a cyclopropoxy group.
Uniqueness
3-Cyclopropoxy-N-methyl-6-nitropyridin-2-amine is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and physical properties
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-6-nitropyridin-2-amine |
InChI |
InChI=1S/C9H11N3O3/c1-10-9-7(15-6-2-3-6)4-5-8(11-9)12(13)14/h4-6H,2-3H2,1H3,(H,10,11) |
InChI Key |
JQGHEKCFOSPIDY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=N1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















